3-isocyanatothiolane
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Overview
Description
3-Isocyanatothiolane is an organic compound characterized by the presence of both isocyanate and thiol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isocyanatothiolane can be synthesized through several methods. One common approach involves the reaction of thiol-containing compounds with isocyanates under controlled conditions. For instance, the reaction of thiolane with phosgene or its derivatives can yield this compound. Another method involves the use of sulfur and catalytic amounts of amine bases to convert isocyanides to isothiocyanates .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors where thiolane is reacted with phosgene or other suitable reagents under controlled temperature and pressure conditions. The process may also involve purification steps such as distillation or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Isocyanatothiolane undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The isocyanate group can be reduced to form amines.
Substitution: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions with amines or alcohols are typically carried out in the presence of a base such as triethylamine.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Ureas, carbamates.
Scientific Research Applications
3-Isocyanatothiolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-isocyanatothiolane involves its reactivity with nucleophiles. The isocyanate group can react with nucleophilic sites on biomolecules, leading to the formation of stable covalent bonds. This reactivity is exploited in various applications, such as the modification of proteins and the development of enzyme inhibitors .
Comparison with Similar Compounds
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
Comparison: 3-Isocyanatothiolane is unique due to the presence of both isocyanate and thiol functional groups, which confer distinct reactivity compared to other isothiocyanates. For instance, phenyl isothiocyanate and allyl isothiocyanate primarily contain the isothiocyanate group and lack the thiol functionality, making this compound more versatile in certain chemical reactions .
Properties
CAS No. |
1498114-81-0 |
---|---|
Molecular Formula |
C5H7NOS |
Molecular Weight |
129.2 |
Purity |
95 |
Origin of Product |
United States |
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